Regioisomeric Connectivity Confers Distinct Supramolecular Assembly Potential
The 2-(1H-pyrazol-4-yl)benzoic acid scaffold provides a regioisomeric connectivity that is distinct from 3- or 5-pyrazolyl analogs, leading to different hydrogen-bonding motifs and supramolecular architectures. Crystallographic studies on substituted 4-pyrazolylbenzoates demonstrate that the 4-position attachment enables the formation of one-, two-, and three-dimensional hydrogen-bonded networks, which are not accessible with 3- or 5-substituted isomers [1].
| Evidence Dimension | Hydrogen-bonded supramolecular structure dimensionality |
|---|---|
| Target Compound Data | 2-(1H-pyrazol-4-yl)benzoic acid (scaffold); specific dimensionality not reported |
| Comparator Or Baseline | 3- or 5-pyrazolyl-substituted benzoic acid analogs |
| Quantified Difference | Qualitative difference in accessible supramolecular architectures; 4-substituted pyrazolylbenzoates form 1D, 2D, and 3D networks [1] |
| Conditions | X-ray crystallography of substituted 4-pyrazolylbenzoates |
Why This Matters
For researchers designing coordination polymers, metal-organic frameworks (MOFs), or crystal engineering studies, the 4-pyrazolyl regioisomer offers a distinct set of supramolecular synthons that are not achievable with 3- or 5-substituted analogs.
- [1] Portilla, J., Mata, E. G., Nogueras, M., & Cobo, J. (2023). Three substituted 4-pyrazolylbenzoates: Hydrogen-bonded supramolecular structures in one, two and three dimensions. Investigacion.ujaen.es. View Source
